

An In-depth Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

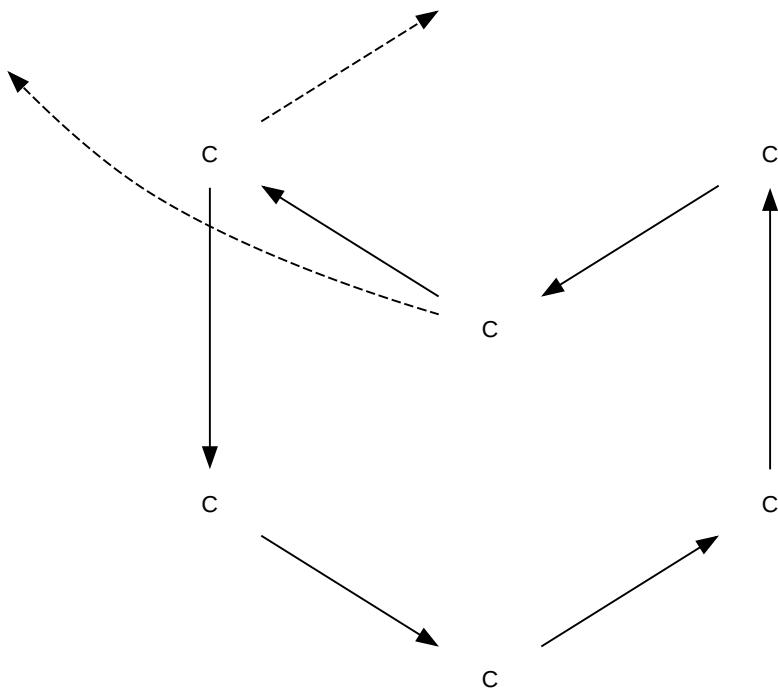
Compound Name: (1S,2S)-2-Aminocyclohexanol hydrochloride

Cat. No.: B088091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(1S,2S)-2-Aminocyclohexanol hydrochloride**. This chiral compound is a valuable building block in asymmetric synthesis and a key structural motif in the development of novel therapeutic agents.


Chemical Structure and Properties

(1S,2S)-2-Aminocyclohexanol hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1S,2S)" designation specifies the absolute configuration at the two chiral centers, indicating a trans relationship between the amino and hydroxyl groups on the cyclohexane ring.

Chemical Identifiers:

- CAS Number: 13374-30-6[1][2][3]
- Molecular Formula: C₆H₁₄ClNO[1][2][3]
- Molecular Weight: 151.63 g/mol [1][2][3]

Structural Representation:

[Click to download full resolution via product page](#)

Caption: 2D representation of **(1S,2S)-2-Aminocyclohexanol hydrochloride**.

Physicochemical Properties:

Property	Value	Reference
Appearance	White to light beige crystalline powder	[4]
Melting Point	186-190 °C	[4]
Boiling Point	201.1 °C at 760 mmHg (for free base)	
Solubility	Soluble in water	[5]

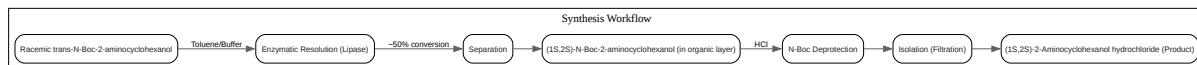
Spectral Data:

While specific spectra for the (1S,2S) enantiomer are not readily available in all public databases, representative data for trans-2-aminocyclohexanol hydrochloride indicates the following key features:

- ^1H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show complex multiplets for the cyclohexyl protons. The protons attached to the carbons bearing the amino and hydroxyl groups would appear as distinct signals, with their chemical shifts and coupling constants providing information about the trans stereochemistry.[1]
- IR Spectrum: The infrared spectrum would exhibit characteristic broad peaks corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H stretching and bending vibrations of the cyclohexane ring would also be present.[4]

Experimental Protocols

Synthesis of (1S,2S)-2-Aminocyclohexanol Hydrochloride


A common and efficient method for the synthesis of enantiomerically pure trans-1,2-amino alcohols is through the hydrolytic kinetic resolution of the corresponding N-protected amino alcohol. A generalized protocol is as follows:

Materials:

- racemic trans-N-Boc-2-aminocyclohexanol
- Lipase (e.g., from *Candida antarctica*)
- Organic solvent (e.g., toluene)
- Aqueous buffer
- Hydrochloric acid (HCl)

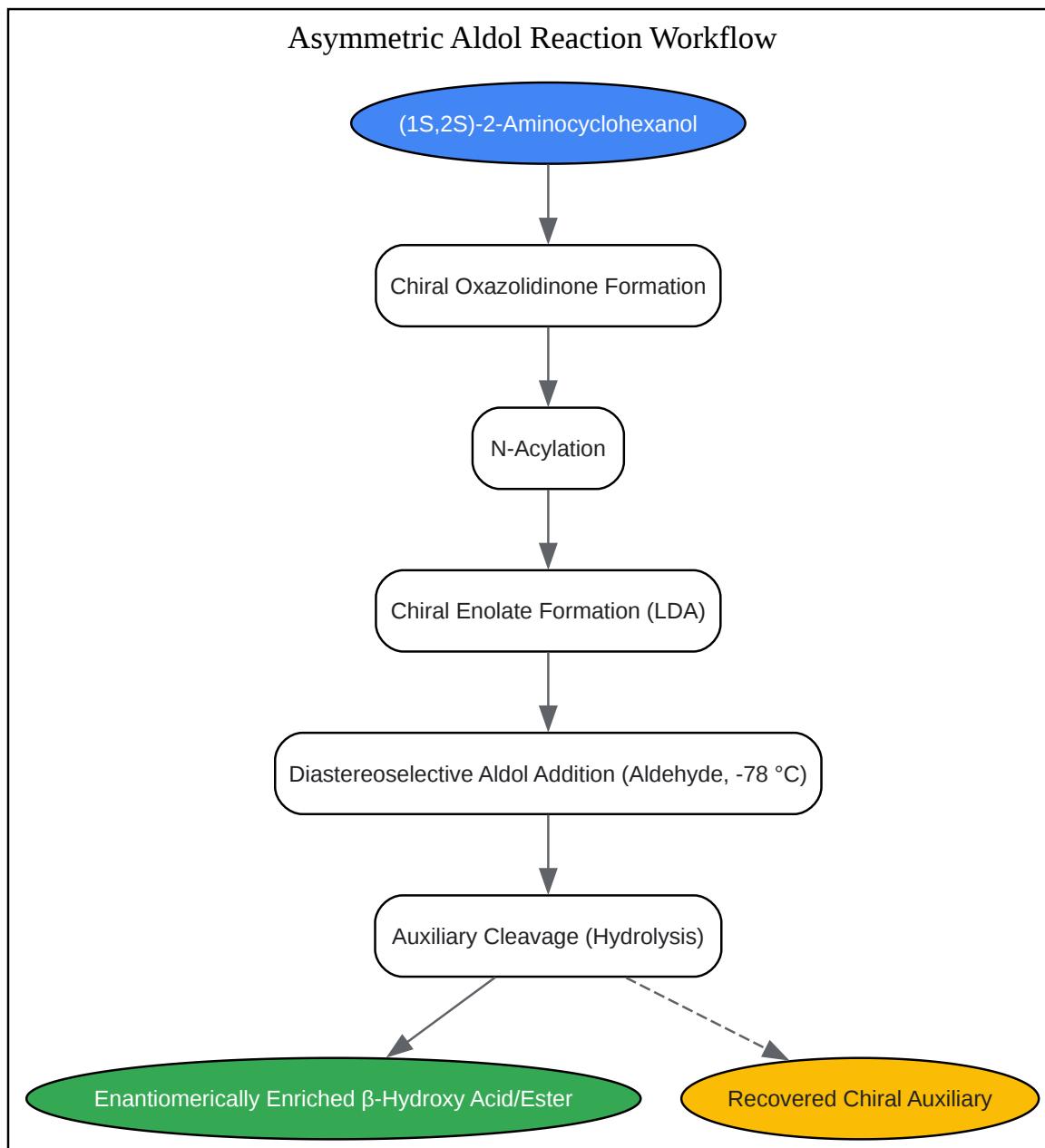
Procedure:

- Enzymatic Resolution: The racemic trans-N-Boc-2-aminocyclohexanol is dissolved in an organic solvent. The lipase and an aqueous buffer are added to the mixture. The enzymatic hydrolysis of one enantiomer of the N-Boc protected amino alcohol proceeds selectively, leaving the desired (1S,2S) enantiomer unreacted.
- Separation: After the reaction reaches approximately 50% conversion, the aqueous and organic layers are separated. The unreacted (1S,2S)-N-Boc-2-aminocyclohexanol remains in the organic layer.
- Deprotection: The organic layer is concentrated, and the N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).
- Isolation: The **(1S,2S)-2-Aminocyclohexanol hydrochloride** salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **(1S,2S)-2-Aminocyclohexanol hydrochloride**.

Applications in Asymmetric Synthesis


(1S,2S)-2-Aminocyclohexanol serves as a versatile chiral auxiliary, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.

Asymmetric Aldol Reaction

One of the prominent applications is in directing asymmetric aldol reactions. The chiral auxiliary is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of an enolate to an aldehyde.

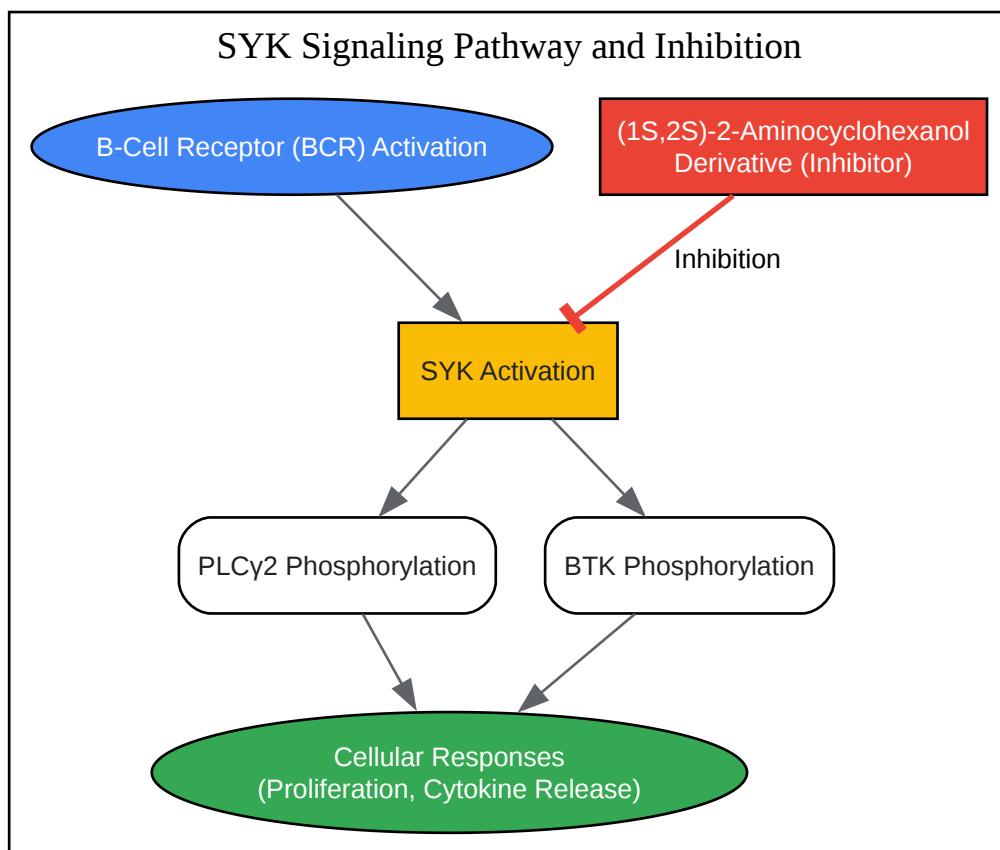
Generalized Experimental Workflow:

- Formation of the Chiral Oxazolidinone: (1S,2S)-2-Aminocyclohexanol is reacted with a carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding oxazolidinone.
- N-Acylation: The oxazolidinone is then acylated with an acyl chloride or anhydride to attach the desired enolate precursor.
- Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is used to deprotonate the α -carbon of the acyl group, forming a chiral enolate.
- Aldol Addition: The chiral enolate is reacted with an aldehyde at low temperature. The steric bulk of the chiral auxiliary directs the aldehyde to approach from a specific face of the enolate, leading to a diastereoselective aldol addition.
- Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct, typically by hydrolysis, to yield the enantiomerically enriched β -hydroxy acid or ester and recover the auxiliary.

[Click to download full resolution via product page](#)

Caption: Workflow for an asymmetric aldol reaction using a (1S,2S)-2-aminocyclohexanol-derived auxiliary.

Role in Drug Development: Targeting Tyrosine-Protein Kinase SYK


Derivatives of aminocyclohexanol have been investigated as potential inhibitors of tyrosine-protein kinase SYK (Spleen Tyrosine Kinase). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.^[6] Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers.

Mechanism of SYK Inhibition:

Inhibitors of SYK, including those with aminocyclohexanol scaffolds, typically function by binding to the ATP-binding site of the kinase domain.^[6] This competitive inhibition prevents the phosphorylation of SYK and its downstream targets, thereby blocking the signal transduction cascade.

Signaling Pathway Overview:

- **Receptor Activation:** The signaling cascade is initiated by the activation of immune receptors, such as the B-cell receptor (BCR).
- **SYK Recruitment and Activation:** Upon receptor engagement, SYK is recruited to the cell membrane and is activated through phosphorylation.
- **Downstream Signaling:** Activated SYK phosphorylates a variety of downstream effector molecules, including phospholipase C gamma 2 (PLCy2) and Bruton's tyrosine kinase (BTK).
- **Cellular Response:** This signaling cascade ultimately leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.
- **Inhibition:** Aminocyclohexanol-based inhibitors block the kinase activity of SYK, thus interrupting this signaling pathway and mitigating the associated cellular responses.

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the SYK signaling pathway and the point of inhibition by aminocyclohexanol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088091#1s-2s-2-aminocyclohexanol-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com